[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate
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Overview
Description
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis begins with a suitable precursor, such as benzo[a]pyrene.
Functionalization: Introduction of hydroxyl groups through reactions like hydroxylation.
Esterification: The hydroxylated intermediate is then esterified with benzoyl chloride under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The process may include:
Batch Processing: Large reactors are used to carry out the reactions.
Purification: Techniques like recrystallization, chromatography, or distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is studied for its unique structural properties and reactivity. It can be used as a model compound to understand the behavior of PAHs.
Biology
In biology, this compound may be investigated for its interactions with biological molecules, such as DNA and proteins. Studies might focus on its potential mutagenic or carcinogenic effects.
Medicine
In medicine, research could explore the compound’s potential therapeutic applications or its role in disease mechanisms. For instance, its interactions with cellular pathways might be studied to develop new drugs.
Industry
Industrially, this compound might be used in the synthesis of advanced materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes like gene expression, signal transduction, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: A well-known PAH with similar structural features.
7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene: A metabolite of benzo[a]pyrene.
Benzopyrene derivatives: Various derivatives with different functional groups.
Uniqueness
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate is unique due to its specific ester functional groups and stereochemistry, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-17,20,29,32H,18-19H2/t29-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSLXJSTZCHCPR-NYDCQLBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@@H]([C@H]1OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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